

PatMaN: A Technical Guide to a Versatile Short Sequence Alignment Tool

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Introduction

In the landscape of bioinformatics, the rapid and accurate alignment of short nucleotide sequences to large genomic databases is a foundational task. From identifying transcription factor binding sites to mapping next-generation sequencing (NGS) reads, the ability to efficiently search for patterns with a certain degree of error tolerance is crucial. **PatMaN** (Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool designed for this purpose. It excels at searching for a multitude of short nucleotide sequences within extensive databases, accommodating a predefined number of mismatches and gaps.^{[1][2][3]} This technical guide provides an in-depth exploration of **PatMaN**'s core algorithm, its practical applications, and a detailed look at its performance and experimental usage.

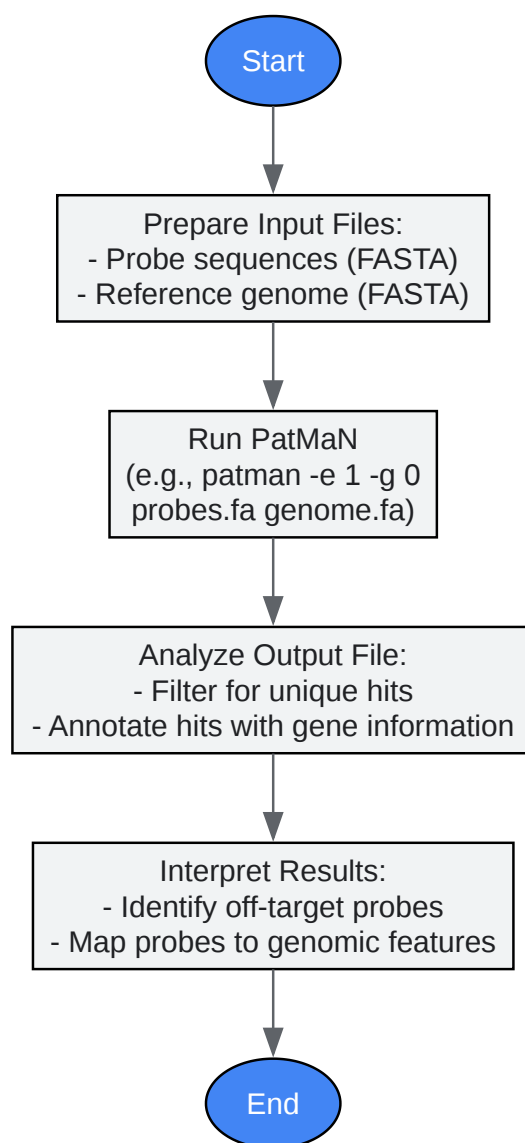
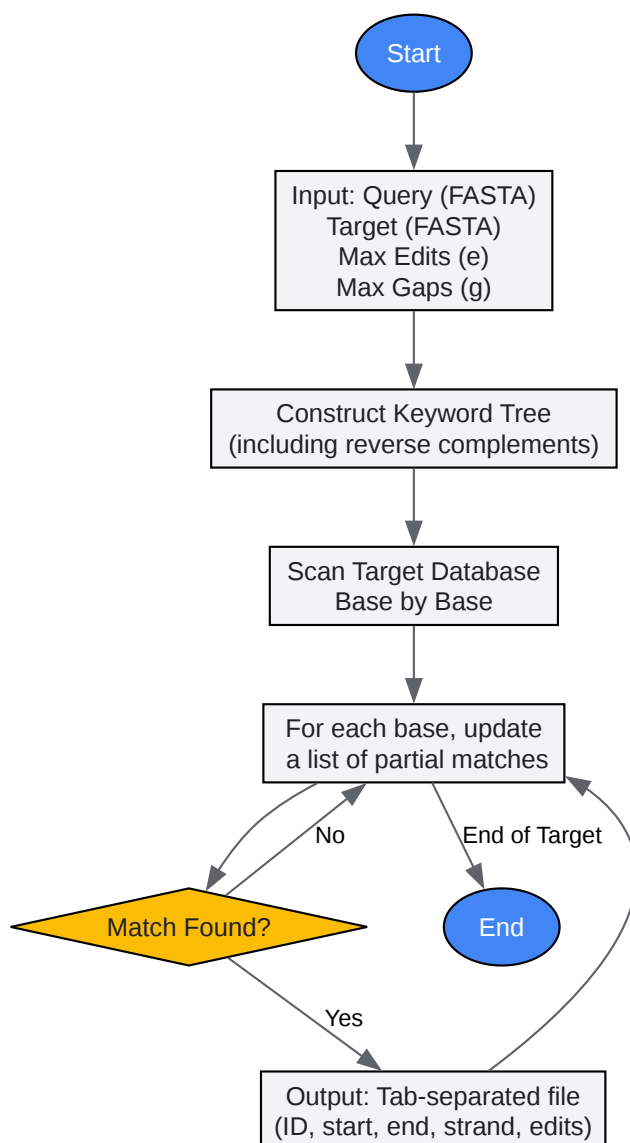
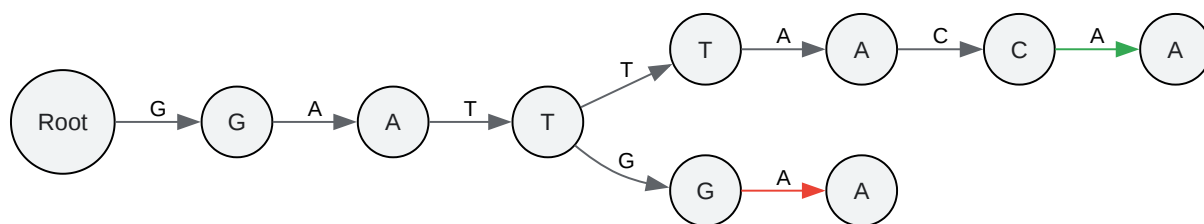
Core Algorithm: A Non-Deterministic Approach to Pattern Matching

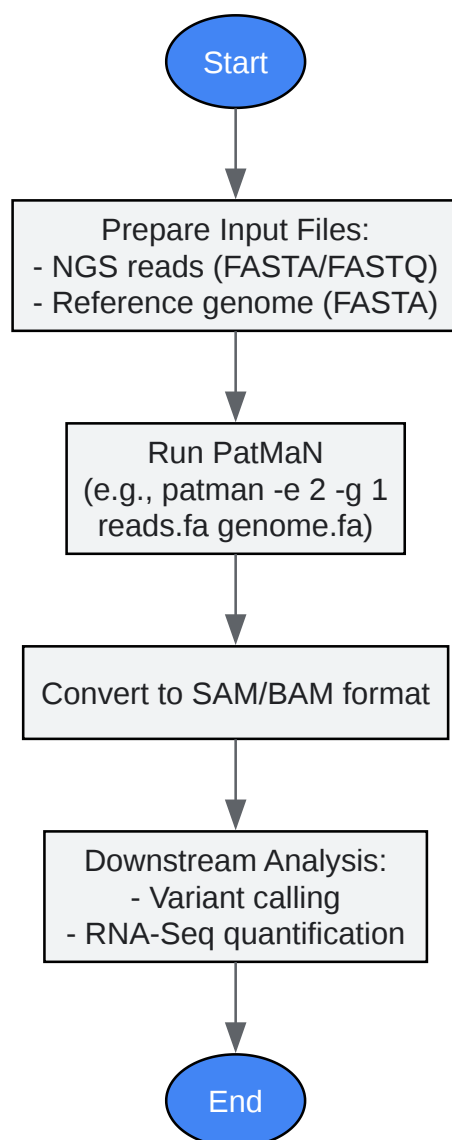
At the heart of **PatMaN** lies a sophisticated algorithm based on a non-deterministic finite automaton (NFA) built upon a keyword tree.^{[1][3]} This approach is an extension of the classic Aho-Corasick algorithm, adapted to handle inexact matches.

Keyword Tree Construction

The process begins with the construction of a keyword tree (also known as a trie) from the set of query sequences. Each query sequence is represented as a path from the root to a leaf node, with the edges of the tree corresponding to the nucleotide bases. To facilitate searches on both strands of a DNA sequence, the reverse complements of all query sequences are also added to the tree.

Below is a conceptual representation of a keyword tree for the sequences "GATTACA" and "GATTAGA".





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